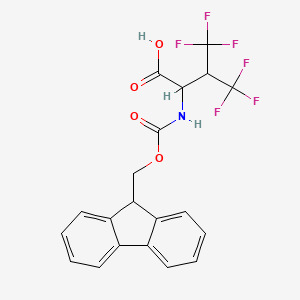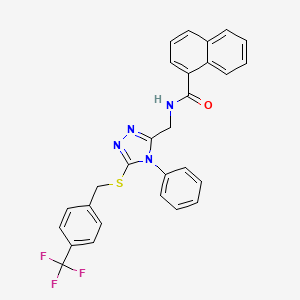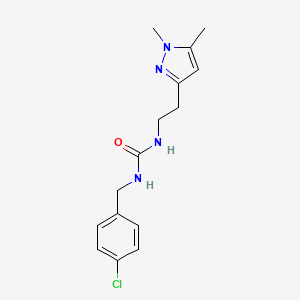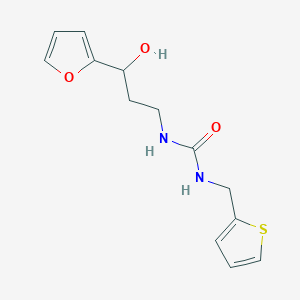
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves coupling reactions such as furfural with urea, showcasing methodologies that could potentially apply to our compound of interest. For example, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea is achieved by coupling purified furfural with urea, characterized by techniques like GC-MS, FTIR, and 1H-NMR (Donlawson, Nweneka, Orie, & Okah, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectrometry analyses (UV, IR, 1H NMR, and 13C NMR), as seen in the characterization of urea and thiourea derivatives (Alabi et al., 2020). These analyses provide insights into the molecular framework and functional groups present in the compound.
Chemical Reactions and Properties
Chemical reactions involving furan and thiophene compounds can lead to the formation of highly functionalized structures through multi-component synthesis processes. For instance, a reaction involving furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate produces 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, highlighting the compound's reactive versatility (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through experimental characterization. Single-crystal X-ray diffraction is a common method for establishing solid-state structures, providing valuable information on the compound's crystalline form and stability (Obafemi et al., 2013).
Aplicaciones Científicas De Investigación
Synthetic Utility and Chemical Reactions
The synthesis and chemical behavior of furan and thiophene derivatives have been extensively explored due to their potential in generating novel organic compounds. For instance, Abdelrazek et al. (2010) demonstrated the synthetic versatility of furan and thiophene derivatives through the dimerization and subsequent reactions leading to novel pyridine and naphthyridine derivatives. This highlights the compound's utility in synthesizing complex heterocyclic structures, which are fundamental in pharmaceutical chemistry and material science (Abdelrazek et al., 2010).
Biological and Medicinal Applications
The biologically active derivatives of furan and thiophene have shown promise in various therapeutic areas. Donlawson et al. (2020) reported the synthesis of a compound similar in structure, showcasing broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, underscoring the potential of such compounds in developing new antimicrobial agents (Donlawson et al., 2020).
Material Science and Catalysis
In material science, the furan and thiophene units within such compounds can be instrumental in designing novel materials with specific optical and electronic properties. Pomel et al. (2006) identified furan-2-ylmethylene thiazolidinediones as potent and selective inhibitors of phosphoinositide 3-kinase gamma, indicating the compound's relevance in developing targeted therapies for inflammatory and autoimmune diseases (Pomel et al., 2006).
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-11(12-4-1-7-18-12)5-6-14-13(17)15-9-10-3-2-8-19-10/h1-4,7-8,11,16H,5-6,9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPABFHSBFRVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

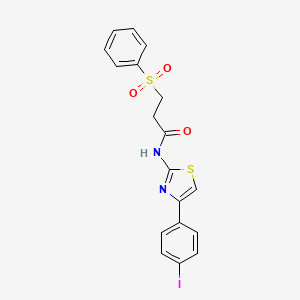
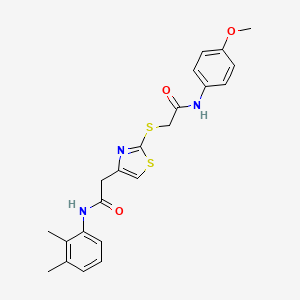
![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)
![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

